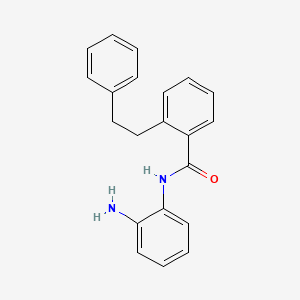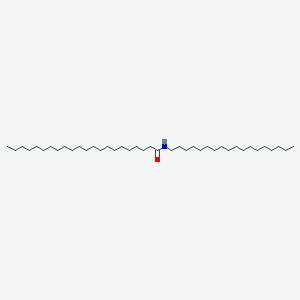
N-Octadecyldocosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octadecyldocosanamide: is a long-chain fatty acid amide with the molecular formula C₄₀H₈₁NO . This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is characterized by its high molecular weight and long hydrocarbon chains, which contribute to its hydrophobic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Octadecyldocosanamide can be synthesized through the reaction of docosanoic acid with octadecylamine . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Octadecyldocosanamide can undergo various chemical reactions, including:
Oxidation: The long hydrocarbon chains can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The amide group can be reduced to form the corresponding amine and alcohol.
Substitution: The hydrogen atoms on the amide nitrogen can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of N-substituted amides or other derivatives.
Applications De Recherche Scientifique
Chemistry: N-Octadecyldocosanamide is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex molecules and as a stabilizer in various chemical reactions.
Biology: In biological research, this compound is used to study the interactions of long-chain fatty acid amides with biological membranes. It is also investigated for its potential role in cell signaling and metabolic pathways.
Medicine: this compound has potential applications in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: In the industrial sector, this compound is used as a lubricant, anti-corrosion agent, and in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of N-Octadecyldocosanamide involves its interaction with lipid membranes and proteins. Its long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. Additionally, this compound can interact with specific receptors or enzymes, modulating their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
- N-Octadecyloctadecanamide
- N-Octadecyldodecanamide
- N-Octadecylhexadecanamide
Comparison: N-Octadecyldocosanamide is unique due to its longer hydrocarbon chain compared to similar compounds like N-Octadecyloctadecanamide and N-Octadecyldodecanamide. This longer chain length contributes to its higher melting point and greater hydrophobicity, making it more suitable for applications requiring enhanced stability and hydrophobic interactions. Additionally, the specific arrangement of carbon atoms in this compound can lead to distinct interactions with biological membranes and proteins, differentiating its functional properties from those of similar compounds.
Propriétés
Numéro CAS |
41521-16-8 |
|---|---|
Formule moléculaire |
C40H81NO |
Poids moléculaire |
592.1 g/mol |
Nom IUPAC |
N-octadecyldocosanamide |
InChI |
InChI=1S/C40H81NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3,(H,41,42) |
Clé InChI |
SVCKESZOKLIWKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


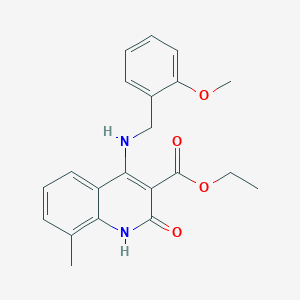
![1-[(4R,4aR,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B14122481.png)

![7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122491.png)

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14122501.png)
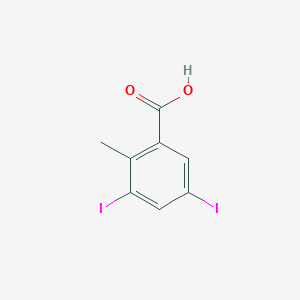

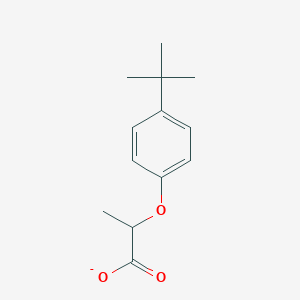
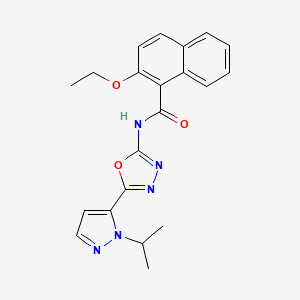
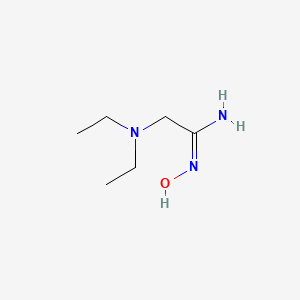
![N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14122545.png)

